2-Fluoro-1,4-dimethylbenzene
Overview
Description
2-Fluoro-1,4-dimethylbenzene is a chemical compound with the CAS Number: 696-01-5 . It has a molecular weight of 124.16 and its IUPAC name is 2-fluoro-1,4-dimethylbenzene . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-1,4-dimethylbenzene is 1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific reactions involving 2-Fluoro-1,4-dimethylbenzene are not available, it’s worth noting that benzene rings like this one can undergo electrophilic aromatic substitution . This is a common reaction for aromatic compounds where an electrophile replaces one of the hydrogens on the aromatic ring .Physical And Chemical Properties Analysis
2-Fluoro-1,4-dimethylbenzene is a colorless to light-yellow liquid .Scientific Research Applications
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Proteomics Research
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Organic Synthesis
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used as a mediator or catalyst in various “fluorine-free” functionalizations of organic compounds .
- Method : The compound acts as a strong oxidant, facilitating transformations of oxidizable functional groups or gold-catalyzed C-C and C-heteroatom oxidative coupling reactions .
- Results : The outcomes of this application are not specified in the source .
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Synthesis of Pharmaceuticals and Agrochemicals
- Field : Pharmaceutical and Agrochemical Research
- Application : 2-Fluoro-1,4-dimethylbenzene is used in the synthesis of pharmaceuticals and agrochemicals.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The outcomes of this application are not specified in the source.
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Synthesis of Flurbiprofen
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Yamamoto Coupling Reaction
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used in the synthesis of 2,5,2′,5′- tetrakis methylbiphenyl via Yamamoto coupling reaction .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used in electrophilic aromatic substitution reactions .
- Method : In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Results : The outcomes of this application are not specified in the source .
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Friedel-Crafts Reaction
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used in Friedel-Crafts reactions .
- Method : The compound is used with large amounts of Friedel-Crafts catalysts to convert 1,2- and 1,4-dimethylbenzenes (ortho- and para-xylenes) into 1,3-dimethylbenzene (meta-xylene) .
- Results : The outcomes of this application are not specified in the source .
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Health and Laboratory Synthesis
- Field : Health and Laboratory Research
- Application : The structure of benzene (3 conjugated π bonds) allows benzene and its derived products, including 2-Fluoro-1,4-dimethylbenzene, to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAVYWPXOXAOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490107 | |
Record name | 2-Fluoro-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,4-dimethylbenzene | |
CAS RN |
696-01-5 | |
Record name | 2-Fluoro-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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